{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine
CAS No.:
Cat. No.: VC15755558
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.
![{1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine -](/images/structure/VC15755558.png)
Specification
Molecular Formula | C13H19N3O |
---|---|
Molecular Weight | 233.31 g/mol |
IUPAC Name | [1-(2-propan-2-yloxyethyl)indazol-3-yl]methanamine |
Standard InChI | InChI=1S/C13H19N3O/c1-10(2)17-8-7-16-13-6-4-3-5-11(13)12(9-14)15-16/h3-6,10H,7-9,14H2,1-2H3 |
Standard InChI Key | IUENXCUTAUXVPZ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OCCN1C2=CC=CC=C2C(=N1)CN |
Introduction
Structural and Chemical Properties
{1-[2-(Propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine belongs to the indazole class, characterized by a bicyclic structure comprising a benzene ring fused to a pyrazole ring. Its molecular formula is C₁₃H₁₉N₃O, with a molecular weight of 233.31 g/mol. The IUPAC name reflects its substitution pattern: a methanamine group at position 3 of the indazole core and a 2-(propan-2-yloxy)ethyl chain at position 1 (Table 1).
Table 1: Key Chemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₉N₃O |
Molecular Weight | 233.31 g/mol |
CAS Number | 1485936-09-1 |
IUPAC Name | [1-(2-(Isopropoxy)ethyl)-1H-indazol-3-yl]methanamine |
The propan-2-yloxy (isopropoxy) ethyl side chain enhances lipophilicity, potentially improving membrane permeability, while the methanamine group may facilitate interactions with biological targets through hydrogen bonding .
Synthetic Pathways and Methodologies
While explicit synthetic protocols for {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine remain undisclosed, its synthesis likely follows established strategies for analogous indazole derivatives.
Indazole Core Formation
The Cadogan reaction is a common method for indazole synthesis, involving cyclocondensation of nitroarenes with triethyl phosphite . For example, 2-nitrobenzaldehyde derivatives react with amines to form Schiff bases, which undergo reduction and cyclization to yield 2-phenyl-2H-indazoles .
Functionalization Steps
-
Alkylation: Introduction of the 2-(propan-2-yloxy)ethyl group likely occurs via alkylation of the indazole nitrogen using 2-(isopropoxy)ethyl chloride or bromide.
-
Methanamine Addition: The methanamine moiety at position 3 could be introduced through nucleophilic substitution or reductive amination of a carbonyl intermediate.
Example Reaction Scheme
-
Schiff Base Formation:
-
Cadogan Cyclization:
-
Side Chain Installation:
-
Methanamine Functionalization:
Compound Class | Activity | IC₅₀/EC₅₀ | Target Organisms/Cells |
---|---|---|---|
2,3-Diphenyl-2H-indazoles | Antigiardial | 0.12 μM | Giardia intestinalis |
2-Phenyl-2H-indazoles | Anti-inflammatory (COX-2) | 10 μM (40% inhibition) | Human COX-2 enzyme |
Sulfonamide-indazoles | Anticandidal | 4.8 μg/mL | Candida albicans |
Antimicrobial Activity
2,3-Diphenyl-2H-indazoles demonstrate potent activity against protozoal pathogens (e.g., Giardia intestinalis), surpassing metronidazole by 12.8-fold . The isopropoxyethyl group in {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine may enhance protozoal membrane penetration, analogous to lipophilic substituents in related compounds .
Anti-Inflammatory Effects
Indazoles with aryl substitutions inhibit COX-2, a key enzyme in inflammatory pathways. Molecular docking studies suggest that the methanamine group could mimic rofecoxib’s sulfonamide moiety, binding to COX-2’s hydrophobic pocket .
Selectivity and Cytotoxicity
Indazole derivatives show low cytotoxicity in human keratinocytes (HaCaT) and cervical carcinoma cells (HeLa), with IC₅₀ > 10 μM . This selectivity profile suggests that {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine may have a favorable therapeutic index.
Future Directions and Applications
The dual antimicrobial/anti-inflammatory activity of indazoles positions {1-[2-(propan-2-yloxy)ethyl]-1H-indazol-3-yl}methanamine as a candidate for:
-
Multitarget Therapies: Combating protozoal infections with concurrent inflammation (e.g., giardiasis).
-
Drug Repurposing: Screening against neglected tropical diseases.
-
Structure-Activity Relationship (SAR) Studies: Optimizing substituents for enhanced potency and pharmacokinetics.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume